5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid 5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17829492
InChI: InChI=1S/C9H8N2O2/c1-2-5-10-7-3-4-8(9(12)13)11-6-7/h1,3-4,6,10H,5H2,(H,12,13)
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC17829492

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-(prop-2-ynylamino)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H8N2O2/c1-2-5-10-7-3-4-8(9(12)13)11-6-7/h1,3-4,6,10H,5H2,(H,12,13)
Standard InChI Key JMVODIORUSCGDW-UHFFFAOYSA-N
Canonical SMILES C#CCNC1=CN=C(C=C1)C(=O)O

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid combines a pyridine backbone with two functional groups: a carboxylic acid at position 2 and a prop-2-yn-1-ylamino substituent at position 5. The prop-2-yn-1-yl group (HC≡C-CH2_2-) introduces alkyne functionality, enabling participation in click chemistry and coupling reactions .

Synthesis and Manufacturing

The synthesis of 5-[(Prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid typically involves multi-step organic reactions, though detailed protocols are sparingly reported due to its discontinued status . A plausible route includes:

  • Amination of Pyridine Derivatives:

    • Reaction of 5-aminopyridine-2-carboxylic acid with propargyl bromide (HC≡C-CH2_2-Br) under basic conditions to introduce the prop-2-yn-1-ylamino group.

    • Optimization of temperature and solvent (e.g., DMF or THF) to enhance yield.

  • Protection/Deprotection Strategies:

    • Use of tert-butoxycarbonyl (Boc) groups to protect the amino group during intermediate steps, followed by acidic removal .

  • Purification:

    • Column chromatography or recrystallization to isolate the final product .

Challenges in synthesis include regioselectivity control and stability of the alkyne moiety under reaction conditions. Industrial-scale production is hindered by its discontinuation, though academic laboratories continue to explore novel synthetic pathways .

Applications in Medicinal Chemistry and Materials Science

Biological Activity

The compound’s dual functional groups facilitate interactions with biological targets:

  • Enzyme Inhibition: The carboxylic acid group may coordinate with metal ions in enzyme active sites, while the alkyne moiety enables probe labeling for mechanistic studies.

  • Receptor Modulation: Structural analogs have shown affinity for serotonin receptors, suggesting potential neuropharmacological applications .

Materials Science

  • Coordination Polymers: The pyridine nitrogen and carboxylic acid can act as ligands for metal-organic frameworks (MOFs).

  • Click Chemistry: The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked polymers .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey DifferencesPotential Applications
2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acidC10_{10}H9_9N3_3O2_2Methyl group at position 2Enhanced lipophilicity for CNS drugs
5-Bromo-pyridine-2-carboxylic acidC6_6H4_4BrNO2_2Bromine substituentHalogen bonding in crystal engineering

Recent Research and Future Directions

Recent studies have focused on mass spectrometric analysis of related compounds. For example, electron ionization mass spectrometry (EI-MS) of 5-(prop-2-yn-1-ylsulfanyl)-1H-pyrrol-2-amines revealed stable molecular ions and fragmentation patterns dominated by N–C bond cleavage . These findings inform analytical methods for characterizing the target compound’s stability and degradation pathways.

Future research should prioritize:

  • Toxicity Profiling: In vitro assays to evaluate cytotoxicity and metabolic stability.

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

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